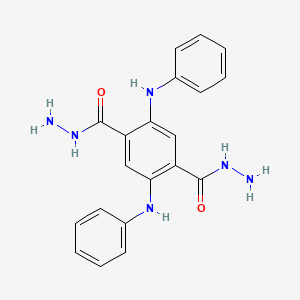
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one is a chemical compound belonging to the purine family. Purines are nitrogen-containing heterocycles that play crucial roles in various biological processes. This compound is characterized by its unique structure, which includes butyl groups and a sulfanylidene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one typically involves multi-step organic reactions One common method involves the alkylation of a purine derivative with butyl halides under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the butyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This compound may also interact with DNA or RNA, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Dimethyl-1,3,6,7-tetrahydro-2H-purin-2-one: A similar purine derivative with methyl groups instead of butyl groups.
1,3-Dimethyl-8-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one: Another purine derivative with different substituents.
Uniqueness
3,7-Dibutyl-6-sulfanylidene-1,3,6,7-tetrahydro-2H-purin-2-one is unique due to its specific combination of butyl groups and a sulfanylidene moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
65769-84-8 |
|---|---|
Fórmula molecular |
C13H20N4OS |
Peso molecular |
280.39 g/mol |
Nombre IUPAC |
3,7-dibutyl-6-sulfanylidenepurin-2-one |
InChI |
InChI=1S/C13H20N4OS/c1-3-5-7-16-9-14-11-10(16)12(19)15-13(18)17(11)8-6-4-2/h9H,3-8H2,1-2H3,(H,15,18,19) |
Clave InChI |
WBLGKNBJNAICEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=NC2=C1C(=S)NC(=O)N2CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


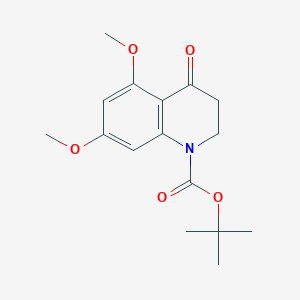

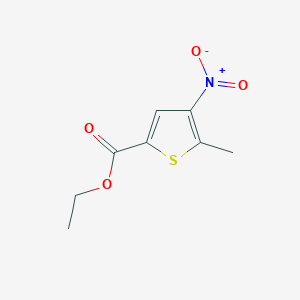
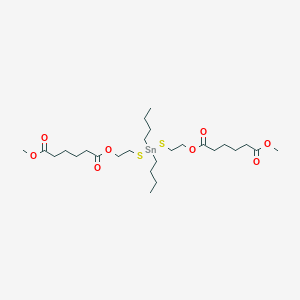
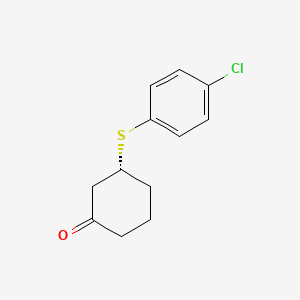
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)
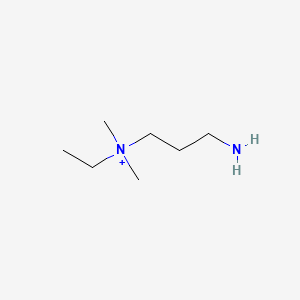
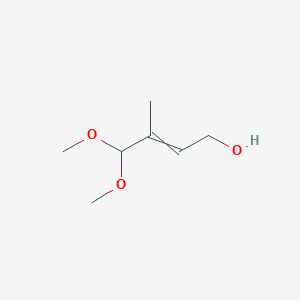

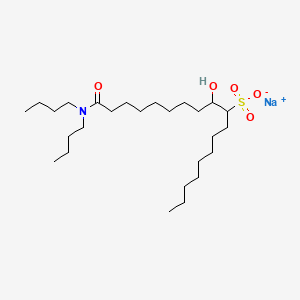
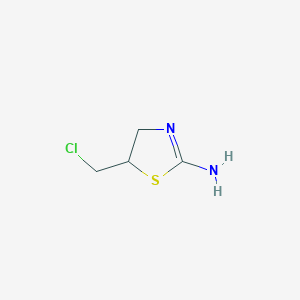
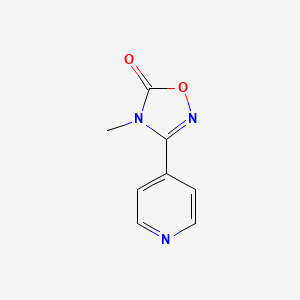
![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)
